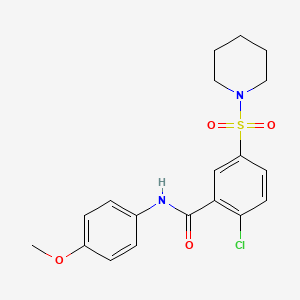![molecular formula C20H28ClN3O3 B6103724 methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6103724.png)
methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, also known as MK-212, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
The exact mechanism of action of methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate is not fully understood. However, it has been proposed that it acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2C receptor. It may also modulate the activity of other neurotransmitter systems, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to synthesize. However, it has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate. One direction is to further investigate its therapeutic potential in various medical conditions, including anxiety, depression, schizophrenia, and Parkinson's disease. Another direction is to study its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate its exact mechanism of action and to develop more potent and selective derivatives of this compound.
Synthesis Methods
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate can be synthesized by reacting 4-(3-chlorophenyl)-1-piperazinecarboxylic acid with 1-piperidinyl-3-oxobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, schizophrenia, and Parkinson's disease. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve motor function and reduce motor deficits in animal models of Parkinson's disease.
properties
IUPAC Name |
methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-27-20(26)8-7-19(25)24-9-3-6-18(15-24)23-12-10-22(11-13-23)17-5-2-4-16(21)14-17/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIFCBHHZAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6103648.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6103656.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6103661.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)

![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6103692.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6103699.png)

![2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6103715.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6103729.png)
![2-allyl-6-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6103735.png)